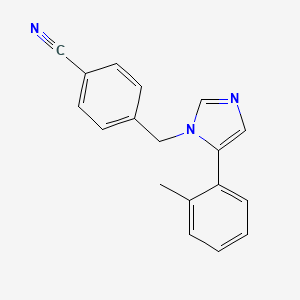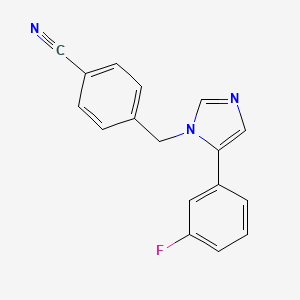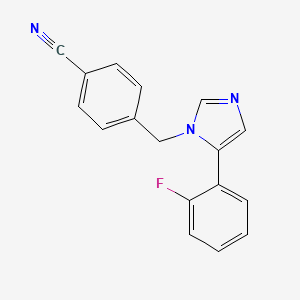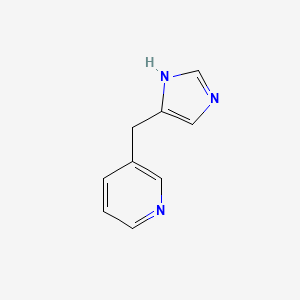
3-((1H-imidazol-4-yl)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1H-イミダゾール-4-イル)メチル)ピリジンは、イミダゾール環とピリジン環の両方を含む複素環式化合物です。
準備方法
合成経路と反応条件
3-((1H-イミダゾール-4-イル)メチル)ピリジンの合成は、通常、イミダゾール環の形成とその後のピリジン環への付加を伴います。 一般的な方法の1つは、アミドニトリルの環化による二置換イミダゾールの形成です 。 反応条件は穏やかで、アリールハライドや芳香族複素環などのさまざまな官能基を含むことができます .
工業生産方法
この化合物の工業生産方法では、通常、最適化された反応条件を使用した大規模合成を行い、高収率と高純度を確保します。 ニッケル触媒によるニトリルへの付加、続いてプロト脱金属化、互変異性化、脱水環化を行う方法が1つの例です .
化学反応の分析
反応の種類
3-((1H-イミダゾール-4-イル)メチル)ピリジンは、さまざまな化学反応を起こす可能性があります。その中には、以下のものがあります。
酸化: この化合物は、酸化されてさまざまな酸化誘導体を形成することができます。
還元: 還元反応は、還元されたイミダゾールまたはピリジン誘導体の形成につながる可能性があります。
置換: この化合物は、特にイミダゾール環の窒素原子で置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(酸化には過酸化水素など)、還元剤(還元には水素化ホウ素ナトリウムなど)、ハロゲン化剤(置換反応用)などがあります。反応条件には、通常、所望の生成物の形成を確実にするために、制御された温度とpHレベルが含まれます。
生成される主な生成物
これらの反応から生成される主な生成物には、環にさまざまな官能基が付加された、さまざまな置換イミダゾールとピリジン誘導体があり、それらの化学的および生物学的特性が向上します。
科学研究での応用
3-((1H-イミダゾール-4-イル)メチル)ピリジンは、科学研究で幅広く応用されています。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗真菌作用などの潜在的な生物活性について研究されています.
科学的研究の応用
3-((1H-imidazol-4-yl)methyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
作用機序
3-((1H-イミダゾール-4-イル)メチル)ピリジンの作用機序は、特定の分子標的および経路との相互作用を伴います。イミダゾール環は、金属イオンや酵素と相互作用し、それらの活性を影響を与える可能性があります。 ピリジン環は、水素結合やπ-π相互作用に関与し、さまざまな生物学的標的に対する化合物の結合親和性に影響を与える可能性があります .
類似化合物との比較
類似化合物
独自性
3-((1H-イミダゾール-4-イル)メチル)ピリジンは、イミダゾール環とピリジン環の両方が存在するという点でユニークであり、それぞれが異なる化学的および生物学的特性を与えています。この2環構造により、さまざまな分子標的と多様な相互作用が可能になり、科学研究と産業応用における貴重な化合物となっています。
特性
分子式 |
C9H9N3 |
|---|---|
分子量 |
159.19 g/mol |
IUPAC名 |
3-(1H-imidazol-5-ylmethyl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-2-8(5-10-3-1)4-9-6-11-7-12-9/h1-3,5-7H,4H2,(H,11,12) |
InChIキー |
IQMRECYOUIKYGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


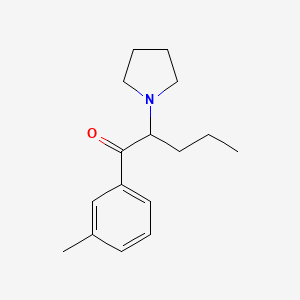
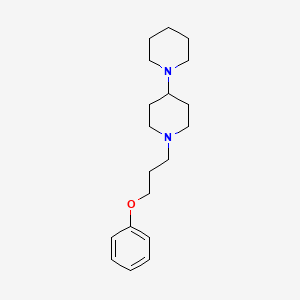

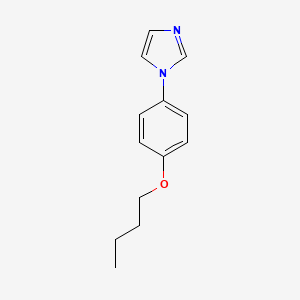
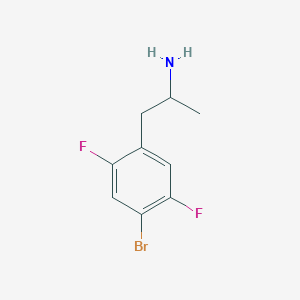
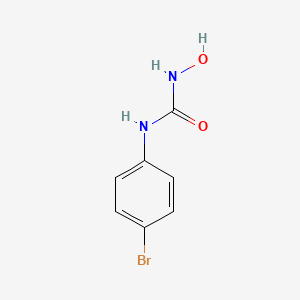

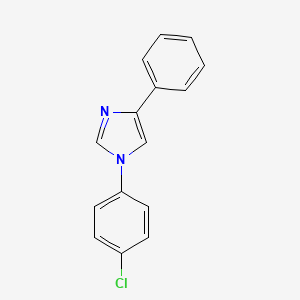

![1-(Benzofuran-2-yl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10839507.png)
